molecular formula C20H32N2O2 B6211302 N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide CAS No. 1328578-61-5

N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide

Cat. No. B6211302
CAS RN: 1328578-61-5
M. Wt: 332.5
InChI Key:
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Description

N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide (MPPP) is a synthetic compound belonging to the group of piperidine derivatives. It has a variety of applications in scientific research due to its unique properties. MPPP is known to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments. In

Scientific Research Applications

N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide has a variety of applications in scientific research. It has been used as a model compound for the study of the reactivity of piperidine derivatives, as well as for the study of their mechanism of action. Additionally, it has been used as a model compound for the study of the reactivity of piperidine derivatives in drug design and development. Furthermore, it has been used to study the effects of piperidine derivatives on the immune system, as well as to study the effects of piperidine derivatives on the central nervous system.

Mechanism of Action

The mechanism of action of N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide is not yet fully understood. However, it is believed that N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide acts as a modulator of the GABA-A receptor, which is a type of neurotransmitter receptor found in the brain. It is thought that N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide binds to this receptor and modulates its activity, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide has been found to have a variety of biochemical and physiological effects. It has been found to have an anxiolytic effect, meaning that it can reduce anxiety levels. Additionally, it has been found to have an antidepressant effect, meaning that it can reduce depression levels. Furthermore, it has been found to have an anticonvulsant effect, meaning that it can reduce seizure activity.

Advantages and Limitations for Lab Experiments

The use of N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide in laboratory experiments has several advantages. First, it is relatively easy to synthesize, which makes it a cost-effective option for research. Additionally, it has a wide range of biochemical and physiological effects, which makes it a useful tool for studying the effects of piperidine derivatives. However, there are also some limitations to the use of N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide in laboratory experiments. For example, the mechanism of action of N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide is not yet fully understood, which can make it difficult to interpret the results of experiments. Additionally, N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide has been found to have a relatively short half-life, which can make it difficult to maintain consistent results over long periods of time.

Future Directions

There are a number of potential future directions for research into N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide. First, further research into the mechanism of action of N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide could help to better understand its effects and how it can be used in drug design and development. Additionally, further research into the biochemical and physiological effects of N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide could help to identify potential therapeutic applications. Furthermore, further research into the advantages and limitations of using N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide in laboratory experiments could help to improve the accuracy and consistency of results. Finally, further research into the synthesis methods of N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide could help to improve the efficiency and cost-effectiveness of the process.

Synthesis Methods

N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide can be synthesized through a two-step procedure. The first step involves the condensation of 4-methyl-2-piperidin-1-ylpentanal with 3-phenoxypropionic acid in the presence of acetic acid and pyridine. The second step involves the reaction of the resulting product with methylamine in the presence of sodium hydroxide. The final product is then purified through a recrystallization process.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide involves the reaction of 4-methyl-2-(piperidin-1-yl)pentan-1-amine with 3-phenoxypropanoyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-methyl-2-(piperidin-1-yl)pentan-1-amine", "3-phenoxypropanoyl chloride", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "Step 1: Dissolve 4-methyl-2-(piperidin-1-yl)pentan-1-amine in a suitable solvent (e.g. dichloromethane, chloroform).", "Step 2: Add a base (e.g. triethylamine, pyridine) to the reaction mixture to deprotonate the amine group.", "Step 3: Slowly add 3-phenoxypropanoyl chloride to the reaction mixture while stirring at room temperature.", "Step 4: Allow the reaction to proceed for several hours while stirring at room temperature or under reflux.", "Step 5: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 6: Purify the product by column chromatography or recrystallization to obtain N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide as a white solid." ] }

CAS RN

1328578-61-5

Product Name

N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide

Molecular Formula

C20H32N2O2

Molecular Weight

332.5

Purity

95

Origin of Product

United States

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